molecular formula C10H12N2O3S B12693953 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione CAS No. 328386-40-9

1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B12693953
CAS No.: 328386-40-9
M. Wt: 240.28 g/mol
InChI Key: HBMCKEAJMLDEKW-UHFFFAOYSA-N
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Description

(±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- is a heterocyclic compound that features a pyrimidinedione core with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- typically involves the following steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Thienyl Substituent: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using a thienyl derivative and an appropriate acylating agent.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Agents: Some studies have indicated that this compound can inhibit the growth of certain cancer cell lines.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, it may disrupt cell wall synthesis or interfere with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1-(2-thienyl)-5-methyl-: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.

    2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-2-thienyl)-5-methyl-: Contains a hydroxyl group instead of a hydroxymethyl group, which may influence its biological activity.

Uniqueness

The presence of both the hydroxymethyl and thienyl groups in (±) 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-4-(hydroxymethyl)-2-thienyl)-5-methyl- makes it unique in terms of its chemical reactivity and potential applications. The hydroxymethyl group can participate in additional hydrogen bonding, enhancing its interaction with biological targets.

Properties

CAS No.

328386-40-9

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O3S/c1-6-3-12(10(15)11-9(6)14)8-2-7(4-13)5-16-8/h2-3,8,13H,4-5H2,1H3,(H,11,14,15)

InChI Key

HBMCKEAJMLDEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=C(CS2)CO

Origin of Product

United States

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